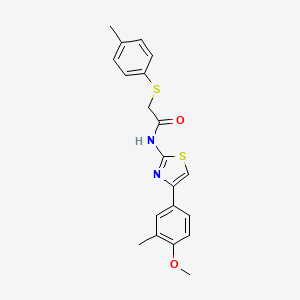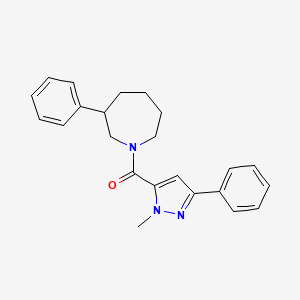
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone, also known as MPMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Pyrazoline Derivatives and Biological Activities
Pyrazolines are well-known nitrogen-containing heterocyclic compounds that have been the subject of significant research due to their diverse biological properties. Derivatives of pyrazoline, including those with specific substituents such as in the compound you're interested in, have been explored for various pharmacological effects.
Chemical Inhibitors of Cytochrome P450 Isoforms :
- Pyrazoline derivatives have been studied as selective inhibitors of cytochrome P450 isoforms in human liver microsomes, which is crucial for understanding drug-drug interactions and the metabolism of many drugs (Khojasteh et al., 2011).
Therapeutic Applications :
- Research has highlighted pyrazoline derivatives for their antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and effects on cannabinoid receptors, among others. These findings point towards their significant potential in therapeutic applications (Shaaban et al., 2012).
Synthesis and Bioevaluation :
- Various methods for the synthesis of novel pyrazoline derivatives have been explored, underlining the compound's flexibility in chemical modifications and the potential for discovering new biological activities. Such derivatives have shown promising herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-25-22(16-21(24-25)19-12-6-3-7-13-19)23(27)26-15-9-8-14-20(17-26)18-10-4-2-5-11-18/h2-7,10-13,16,20H,8-9,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJKWXKFIZZFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCCC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2867193.png)
![N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2867195.png)
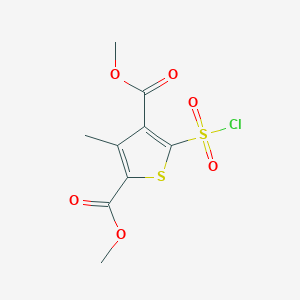

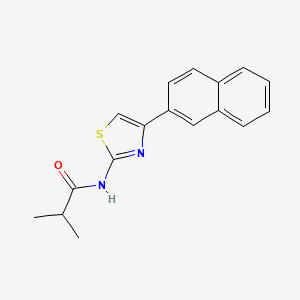
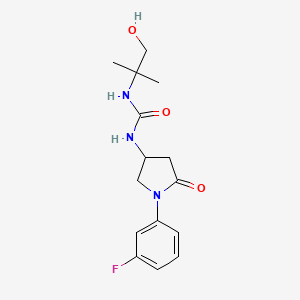

![N-(benzo[d]thiazol-5-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2867206.png)
![2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867207.png)
![2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2867208.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2867209.png)
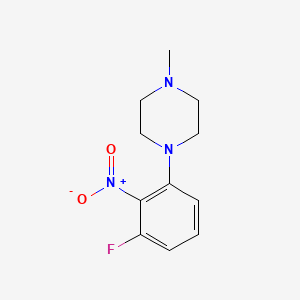
![2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2867213.png)
